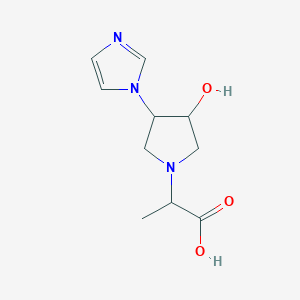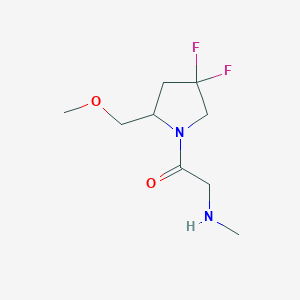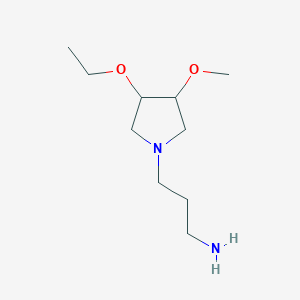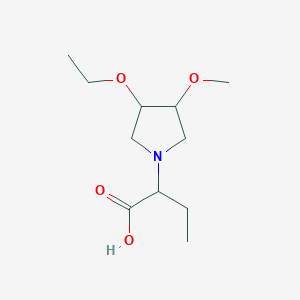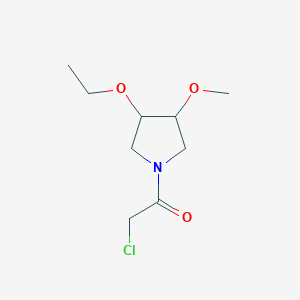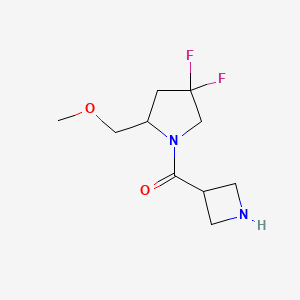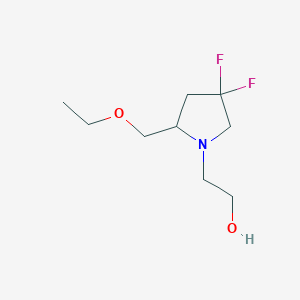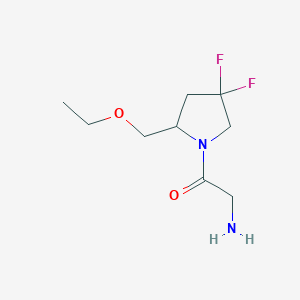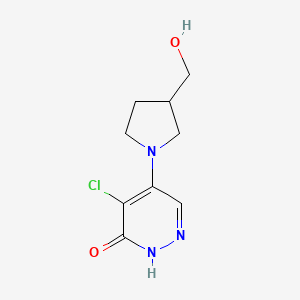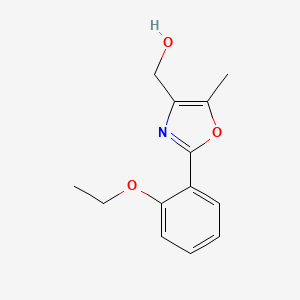
4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of “this compound”, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. The synthetic strategies used for these compounds often involve either the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interaction Studies
Crystal Structure Analysis
Research on pyridine derivatives, such as those with similar pyrrolidine and carbonitrile groups, provides insights into molecular conformations and interactions. For instance, a study detailed the crystal structure of pyridine derivatives, highlighting the twisted, half-chair, and envelope conformations of their molecular rings. This structural information is crucial for understanding the compounds' physical and chemical properties (Venkateshan et al., 2019).
Synthetic Methodologies and Chemical Reactions
Facile Synthetic Approaches
Novel synthetic methodologies for pyrrolidine-3-carbonitrile derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. These approaches facilitate the production of new compounds with potential applications in pharmaceuticals and materials science (Ali et al., 2016).
Antimicrobial and Biological Activities
Antimicrobial Activity
Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial activities. Newly synthesized derivatives showed promising results against a variety of microbial strains, indicating potential applications in developing new antimicrobial agents (El-Mansy et al., 2018).
Applications in Materials Science
Non-Linear Optical Properties
Studies on compounds with pyrrolidine and carbonitrile functionalities have also explored their non-linear optical properties, which are significant for applications in photonics and optoelectronics. For example, research on a specific pyrrolidine-carbonitrile compound highlighted its potential in non-linear optical applications due to its molecular structure and intermolecular interactions (Palani et al., 2004).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Fluorophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to form stable interactions with biological targets .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . Fluorophenyl compounds can enhance the binding affinity and selectivity of drugs to their targets .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. Pyrrolidine and fluorophenyl groups can potentially enhance the pharmacokinetic properties of a compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from the inhibition of a particular enzyme, leading to decreased production of a specific metabolite, to the activation of a receptor, resulting in increased cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the stability of a compound could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other compounds that compete for the same target .
Biochemische Analyse
Biochemical Properties
4-(2-Fluorophenyl)pyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are primarily driven by its structural features, which enable it to bind selectively to target proteins and enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, affecting the production of specific proteins and enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Studies have also highlighted the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and therapeutic efficacy, making it crucial to study its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEHKKKJPDDYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


